1-[4-(Aminomethyl)piperidin-1-yl]prop-2-en-1-one
CAS No.:
Cat. No.: VC13394111
Molecular Formula: C9H16N2O
Molecular Weight: 168.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16N2O |
|---|---|
| Molecular Weight | 168.24 g/mol |
| IUPAC Name | 1-[4-(aminomethyl)piperidin-1-yl]prop-2-en-1-one |
| Standard InChI | InChI=1S/C9H16N2O/c1-2-9(12)11-5-3-8(7-10)4-6-11/h2,8H,1,3-7,10H2 |
| Standard InChI Key | PSRWOCLYIBJRTI-UHFFFAOYSA-N |
| SMILES | C=CC(=O)N1CCC(CC1)CN |
| Canonical SMILES | C=CC(=O)N1CCC(CC1)CN |
Introduction
1-[4-(Aminomethyl)piperidin-1-yl]prop-2-en-1-one is a chemical compound belonging to the class of piperidine derivatives. It is characterized by the presence of an aminomethyl group attached to the piperidine ring and a prop-2-en-1-one moiety. This compound is of significant interest in medicinal chemistry due to its unique structural features, which can influence its biological activity and reactivity in various chemical contexts.
Synonyms and Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 1-[4-(aminomethyl)piperidin-1-yl]prop-2-en-1-one |
| InChI | InChI=1S/C9H16N2O/c1-2-9(12)11-5-3-8(7-10)4-6-11/h2,8H,1,3-7,10H2 |
| InChIKey | PSRWOCLYIBJRTI-UHFFFAOYSA-N |
| SMILES | C=CC(=O)N1CCC(CC1)CN |
Synthesis Methods
The synthesis of 1-[4-(Aminomethyl)piperidin-1-yl]prop-2-en-1-one typically involves the reaction of piperidine derivatives with suitable reagents. For industrial production, large-scale synthesis may be optimized for higher yields and purity, incorporating purification steps such as recrystallization or chromatography.
Biological Activity and Applications
Compounds with similar structures have been shown to exhibit various biological activities, including interactions with enzymes and receptors involved in cellular processes. The ability of 1-[4-(Aminomethyl)piperidin-1-yl]prop-2-en-1-one to bind with high affinity to multiple receptors suggests potential therapeutic applications in treating various diseases.
Comparison with Similar Compounds
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 1-(Piperidin-1-yl)prop-2-en-1-one | 10043-37-5 | Lacks aminomethyl group; simpler structure |
| 1-[4-(Aminomethyl)piperidin-1-yl]ethan-1-one | N/A | Different carbon chain length; potential variations in biological activity |
| 1-(Piperidin-4-yloxy)propan-2-one | N/A | Contains an ether group; alters reactivity profile |
| 1-[4-(Aminomethyl)piperidin-1-yl]prop-2-yn-1-one | CID 61788418 | Contains an alkyne group instead of an alkene |
The presence of both the aminomethyl and prop-2-en-1-one groups in 1-[4-(Aminomethyl)piperidin-1-yl]prop-2-en-1-one confers unique chemical and biological properties compared to these similar compounds.
Safety and Handling
While specific safety data for 1-[4-(Aminomethyl)piperidin-1-yl]prop-2-en-1-one is limited, compounds with similar structures may pose hazards typical of organic chemicals. Handling should follow standard laboratory safety protocols, including the use of protective equipment and adherence to chemical safety guidelines.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume